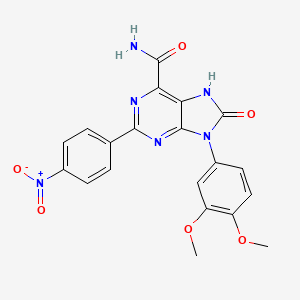![molecular formula C10H12N2O6S B2586990 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid CAS No. 85844-99-1](/img/structure/B2586990.png)
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its molecular formula C10H12N2O6S and a molecular weight of 288.28 g/mol . It is primarily used in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid can be compared with other sulfonamide compounds, such as:
4-{[(4-Aminophenyl)sulfonyl]amino}butanoic acid: This compound has a similar structure but with an amino group instead of a nitro group, which can lead to different reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSMHPZWJZEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea](/img/structure/B2586907.png)
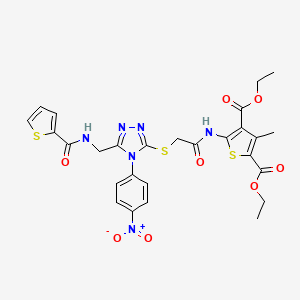

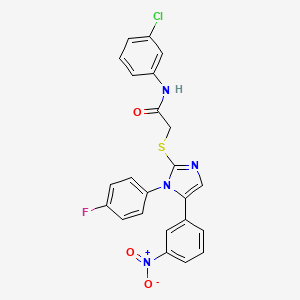
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
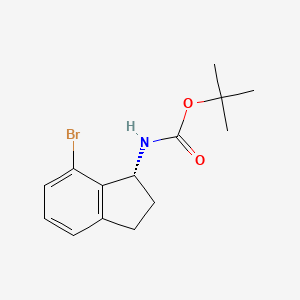

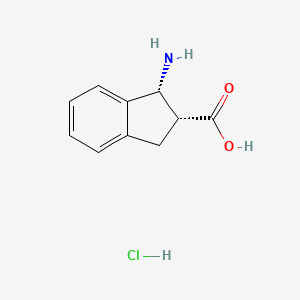
![N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
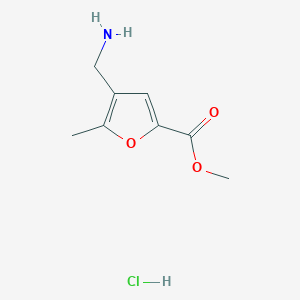
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
